Dinoseb methyl ether
Overview
Description
Dinoseb methyl ether is a chemical compound belonging to the family of nitroaromatic compounds. It has the molecular formula C₁₁H₁₄N₂O₅ and a molecular weight of 254.2393 g/mol . This compound is commonly used in various fields, including medical, environmental, and industrial research.
Scientific Research Applications
Dinoseb methyl ether has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Safety and Hazards
Anisole, 2-sec-butyl-4,6-dinitro- is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and may cause drowsiness or dizziness . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Mechanism of Action
Dinoseb methyl ether, also known as DNBPME or Anisole, 2-sec-butyl-4,6-dinitro-, is a compound with the molecular formula C11H14N2O5 . This article will discuss its mechanism of action, biochemical pathways, pharmacokinetics, and the influence of environmental factors on its action.
Target of Action
It is related to dinoseb, a herbicide in the dinitrophenol family . Dinoseb is known to act as an uncoupler of oxidative phosphorylation
Mode of Action
If it acts similarly to dinoseb, it may function as an uncoupler of oxidative phosphorylation . Uncouplers disrupt the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production and an increase in heat generation .
Biochemical Pathways
If it acts similarly to Dinoseb, it may affect the electron transport chain in mitochondria by disrupting the proton gradient . This could lead to downstream effects such as decreased ATP production and increased heat generation .
Pharmacokinetics
Dinoseb is known to be metabolized via oxidation of the methyl groups on the sec-butyl side chain, conjugation of the phenolic products, and the formation of many uncharacterized metabolites
Result of Action
If it acts similarly to Dinoseb, it may lead to decreased ATP production and increased heat generation at the cellular level due to its potential role as an uncoupler of oxidative phosphorylation .
Biochemical Analysis
Cellular Effects
The cellular effects of Dinoseb methyl ether are not well-documented. It is known that nitroaromatic compounds can have various effects on cells and cellular processes. For instance, they can influence cell function, impact cell signaling pathways, alter gene expression, and affect cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is known that Dinoseb, a closely related compound, acts as an uncoupler of oxidative phosphorylation. It is a weak acid that can pass through lipid membranes when it’s in the undissociated form. It uses this property to transport protons through the inner mitochondrial membrane
Temporal Effects in Laboratory Settings
It is known that nitroaromatic compounds can undergo various changes over time in laboratory settings
Dosage Effects in Animal Models
It is known that the effects of chemical compounds can vary with different dosages in animal models
Metabolic Pathways
It is known that nitroaromatic compounds can be involved in various metabolic pathways
Transport and Distribution
It is known that chemical compounds can be transported and distributed within cells and tissues in various ways
Subcellular Localization
It is known that chemical compounds can have various subcellular localizations and that these localizations can affect their activity or function
Preparation Methods
The synthesis of Dinoseb methyl ether involves several steps. One common method starts with anisole as the raw material. The synthetic route typically includes nitration, where the anisole undergoes electrophilic aromatic substitution to introduce nitro groups at the 4 and 6 positions.
Industrial production methods often involve similar steps but are optimized for large-scale production. These methods may use different catalysts and reaction conditions to improve yield and reduce costs .
Chemical Reactions Analysis
Dinoseb methyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can yield amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups direct incoming substituents to the meta positions.
Common reagents used in these reactions include nitric acid for nitration, reducing agents like hydrogen gas or metal hydrides for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Dinoseb methyl ether can be compared with other nitroaromatic compounds such as:
2,4-Dinitroanisole (DNAN): Similar in structure but lacks the sec-butyl group.
2,4,6-Trinitrotoluene (TNT): Contains three nitro groups and is widely known for its explosive properties.
Dinoseb: Another nitroaromatic compound used as a herbicide.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-butan-2-yl-2-methoxy-3,5-dinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5/c1-4-7(2)9-5-8(12(14)15)6-10(13(16)17)11(9)18-3/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYHORVGKZXEMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863692 | |
Record name | 1-(Butan-2-yl)-2-methoxy-3,5-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00863692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6099-79-2 | |
Record name | Dinoseb, methyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006099792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(butan-2-yl)-2-methoxy-3,5-dinitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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